1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C13H16N2S/c1-9(14)13-10(2)15-12(16-13)8-11-6-4-3-5-7-11/h3-7,9H,8,14H2,1-2H3 |
InChI Key |
IHNJTWJQDATSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=CC=C2)C(C)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Four-Step Synthesis from α-Active Methylene Ketones
A highly efficient and facile method involves the one-pot reaction of α-active methylene ketones, N-bromosuccinimide (NBS), potassium thiocyanate, and benzylamine in ethanol solvent at room temperature, as reported by Abdel-Magid et al. This method avoids the need for extraction and chromatographic purification, offering high yield and operational simplicity.
- Stir α-active methylene ketone (e.g., acetylacetone) with N-bromosuccinimide and catalytic benzoyl peroxide in ethanol for 30–60 minutes at room temperature to effect bromination.
- Add potassium thiocyanate and stir for an additional hour to substitute bromide with thiocyanate.
- Introduce benzylamine portion-wise and continue stirring for 2–5 hours to promote cyclization and formation of the thiazole ring.
- Isolate the precipitated product by filtration and recrystallize from ethanol.
| Parameter | Value |
|---|---|
| Starting ketone | Acetylacetone (5.14 mL, 0.05 mol) |
| N-Bromosuccinimide | 9.79 g (0.055 mol) |
| Potassium thiocyanate | 4.85 g (0.05 mol) |
| Benzylamine | 5.3 mL (0.05 mol) |
| Solvent | Ethanol (15 mL) |
| Reaction time | 4–5 hours |
| Yield | 95% |
| Melting point (product) | 144–146 °C |
Spectroscopic characterization (¹H NMR, ¹³C NMR) and X-ray crystallography confirmed the structure of the product as 1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine or related derivatives, depending on reaction conditions and substituents.
Alternative Two-Step Cyclization and Functionalization
In some protocols, the initial formation of a thiazolidin-2-ylidene intermediate is followed by reflux in anhydrous dimethylformamide (DMF) or treatment with potassium hydroxide in methanol to effect ring closure and imine formation, yielding the desired thiazole amine derivative.
- Refluxing the intermediate in DMF for 2 hours, followed by precipitation in ice-cold water, affords the crystalline product with yields around 66%.
- Treatment with potassium hydroxide in methanol under reflux conditions for 3 hours can also convert intermediates to the target compound.
These methods allow for variation in substituents and fine-tuning of reaction conditions to optimize yield and purity.
Use of Protecting Groups and Catalysts for Yield Optimization
Advanced synthetic routes employ:
- Lewis acid catalysts such as zinc chloride to enhance condensation efficiency.
- Use of polar aprotic solvents like DMF to improve solubility of aromatic intermediates.
- Controlled temperature ramps (50–80 °C) to minimize side reactions.
- Protection of reactive amine groups with carbamates or other protecting groups during multi-step synthesis to improve selectivity.
These strategies are particularly relevant for industrial scale-up and for derivatives with sensitive functional groups.
Research Outcomes and Analysis
- The one-pot synthesis method provides a high-yielding, scalable route with minimal purification steps, making it attractive for both research and industrial applications.
- Structural elucidation via NMR and X-ray crystallography confirms the regiochemistry and purity of the synthesized compounds.
- The reaction mechanism involves initial α-bromination, nucleophilic substitution by thiocyanate, and intramolecular cyclization with benzylamine to form the thiazole ring.
- Side products such as thiazolidin derivatives can form under certain conditions but can be minimized by controlling reaction time and temperature.
- The method is versatile, applicable to various α-active methylene ketones and primary amines, allowing for structural diversification.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-pot four-step synthesis | α-Active methylene ketone, NBS, KSCN, benzylamine | Room temp, ethanol, 4–5 h | 90–95 | No chromatography needed; high purity |
| Two-step reflux in DMF | Thiazolidin intermediate, DMF | Reflux 2 h | ~66 | Requires isolation of intermediate |
| Base-mediated cyclization | Thiazolidin intermediate, KOH, MeOH | Reflux 3 h | Variable | Alternative cyclization route |
| Catalyst-assisted condensation | Lewis acids (ZnCl₂), DMF | 50–80 °C, variable time | Improved | For scale-up and sensitive substrates |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to structurally related thiazole derivatives, focusing on substituents at the thiazole ring and functional groups (Table 1).
Table 1. Structural Comparison of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine and Analogs
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to analogs with smaller alkyl groups (e.g., ethyl or methyl) . This may enhance membrane permeability but reduce aqueous solubility.
- Polarity: Replacement of the amine with a hydroxyl group (as in the ethanol analog) increases polarity, impacting solubility and boiling point .
Biological Activity
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine, also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in various therapeutic areas, including anticancer, antimicrobial, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₁H₁₃N₂S
- Molecular Weight : 213.3 g/mol
- CAS Number : 938115-06-1
Anticancer Activity
Thiazole derivatives have shown significant potential as anticancer agents. The compound this compound has been investigated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MKN-45 (gastric cancer) | < 10 | |
| HepG2 (liver cancer) | 12.5 | |
| A431 (skin cancer) | 15.0 |
The structure-activity relationship (SAR) studies indicate that the presence of the thiazole ring and specific substitutions on the benzyl group enhance cytotoxicity. For instance, modifications at the 4-position of the thiazole ring have been shown to increase activity against the MKN-45 cell line significantly.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit antimicrobial properties. The compound was tested against several bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In animal models, the compound demonstrated significant efficacy in reducing seizure activity:
The anticonvulsant mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Study on Anticancer Mechanism
A study conducted by Sayed et al. (2019) evaluated the anticancer potential of various thiazole derivatives, including this compound. The results indicated that this compound induced apoptosis in cancer cells through activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and Bcl-2 .
In Vivo Efficacy
In vivo studies using xenograft models have shown that administration of the compound at doses of 20 mg/kg resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing the purity of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine?
- Methodological Answer : Purity assessment typically involves a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is used for initial reaction monitoring . High-performance liquid chromatography (HPLC) or gas chromatography (GC) provides quantitative purity data. Structural confirmation is achieved via H/C NMR and high-resolution mass spectrometry (HRMS), as demonstrated in multi-step syntheses of analogous thiazole derivatives .
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield?
- Methodological Answer : Key strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency in condensation steps .
- Catalyst optimization : Acidic or basic catalysts (e.g., HCl, piperidine) may accelerate intermediate formation .
- Temperature control : Reflux conditions (e.g., 90–95°C for 4 hours) improve cyclization yields .
- Purification : Recrystallization from ethanol or column chromatography minimizes impurities .
- Table 1 : Reaction optimization for analogous compounds
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | DMF | Reflux | 79–85 |
| Purification | EtOH | RT | 90–95 |
Advanced Research Questions
Q. What advanced spectroscopic techniques are recommended for elucidating reaction mechanisms involving this compound?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves spatial interactions in intermediates .
- In-situ IR spectroscopy : Tracks real-time functional group changes (e.g., amine-thiourea conversions) .
- Computational modeling : Density functional theory (DFT) predicts transition states and reaction pathways .
- Example : In studies of thiazole-arylthiourea derivatives, H-N HMBC NMR confirmed hydrogen bonding patterns critical to reactivity .
Q. How should discrepancies in biological activity data for derivatives be systematically addressed?
- Methodological Answer :
- Assay validation : Replicate experiments under standardized conditions (e.g., cell line viability assays with controls) .
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogenation, methyl groups) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference data with computational ADMET predictions to identify outliers .
| Derivative | Substitution | IC (μM) |
|---|---|---|
| 3a | 2-chlorophenyl | 12 |
| 3b | 4-methylphenyl | 19 |
Q. What computational approaches predict the physicochemical properties or reactivity of this compound?
- Methodological Answer :
- Molecular dynamics (MD) : Simulates solvation effects and conformational stability .
- Docking studies : Identifies potential biological targets (e.g., kinase inhibitors) via software like AutoDock Vina .
- Quantum mechanics (QM) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thioureas) .
- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration .
Theoretical and Experimental Integration
Q. How can in silico docking studies be integrated with experimental assays to evaluate biological targets?
- Methodological Answer :
- Step 1 : Perform docking simulations to prioritize derivatives with high binding affinity to targets (e.g., EGFR kinase) .
- Step 2 : Validate top candidates via in vitro enzyme inhibition assays .
- Step 3 : Use machine learning (ML) to correlate computational and experimental data for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
